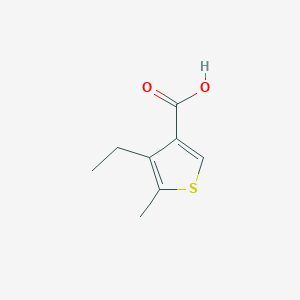

4-Ethyl-5-methylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

4-ethyl-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-6-5(2)11-4-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXACUSGWZNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392378 | |

| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-34-1 | |

| Record name | 4-Ethyl-5-methyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in a multitude of pharmacologically active compounds, and the ability to synthesize specifically substituted analogues is crucial for the development of novel therapeutics.[1] This document delineates a strategic approach commencing with the versatile Gewald aminothiophene synthesis, followed by subsequent deamination and hydrolysis steps. The rationale behind the selection of this synthetic route, detailed experimental protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Thiophenes

The thiophene nucleus is a privileged scaffold in drug discovery, serving as a bioisostere for the phenyl group in numerous approved drugs.[2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, antivirals, and anticancer agents. The specific substitution pattern on the thiophene ring plays a pivotal role in modulating the pharmacological activity, pharmacokinetic properties, and overall drug-like characteristics of a molecule. Consequently, the development of synthetic methodologies that allow for precise control over the substitution pattern is of paramount importance. 4-Ethyl-5-methylthiophene-3-carboxylic acid represents a key building block for the elaboration of more complex molecular architectures.

Strategic Approach: The Gewald Reaction as a Cornerstone

The synthesis of the target molecule is strategically anchored in the Gewald aminothiophene synthesis. This powerful, one-pot, multi-component reaction allows for the efficient construction of the polysubstituted 2-aminothiophene core from readily available starting materials: a ketone, an activated nitrile, and elemental sulfur.[2][3][4][5]

The choice of the Gewald reaction is predicated on several key advantages:

-

Convergence: It assembles the thiophene ring with the desired substitution pattern in a single, efficient step.

-

Atom Economy: The reaction incorporates the majority of the atoms from the starting materials into the final product.

-

Versatility: A wide range of ketones and activated nitriles can be employed, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes.[2]

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Overall synthetic workflow.

Mechanistic Insights: The Gewald Reaction Pathway

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone (3-pentanone) and the activated nitrile (ethyl cyanoacetate), catalyzed by a base (typically a secondary amine like diethylamine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.[6]

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocols

Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

This procedure is adapted from the well-established Gewald methodology.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 3-Pentanone | 86.13 | 0.10 | 8.61 g |

| Ethyl Cyanoacetate | 113.12 | 0.10 | 11.31 g |

| Sulfur (elemental) | 32.07 | 0.10 | 3.21 g |

| Diethylamine | 73.14 | catalytic | ~5 mL |

| Ethanol (absolute) | 46.07 | - | 70 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL), elemental sulfur (3.21 g, 0.10 mol), and diethylamine (5 mL).

-

Stir the mixture at room temperature to dissolve the sulfur.

-

In a separate beaker, prepare a mixture of 3-pentanone (8.61 g, 0.10 mol) and ethyl cyanoacetate (11.31 g, 0.10 mol) in absolute ethanol (20 mL).

-

Add the ketone-nitrile mixture to the sulfur solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate as a crystalline solid.

Deamination of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

The deamination of the 2-aminothiophene intermediate is a critical step to arrive at the desired substitution pattern. A common method for the deamination of aromatic amines involves diazotization followed by reduction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 227.31 | 0.05 | 11.37 g |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.06 | 4.14 g |

| Hydrochloric Acid (HCl, concentrated) | 36.46 | - | ~15 mL |

| Hypophosphorous Acid (H₃PO₂, 50% aqueous) | 66.00 | - | ~20 mL |

| Ice | - | - | As needed |

Procedure:

-

In a 250 mL beaker, suspend ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (11.37 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (4.14 g, 0.06 mol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

-

In a separate flask, cool hypophosphorous acid (20 mL, 50% aqueous solution) to 0 °C.

-

Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and then stir for an additional 12-18 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-ethyl-5-methylthiophene-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Hydrolysis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate

The final step involves the saponification of the ester to the desired carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl 4-ethyl-5-methylthiophene-3-carboxylate | 212.30 | 0.04 | 8.49 g |

| Sodium Hydroxide (NaOH) | 40.00 | 0.08 | 3.20 g |

| Ethanol | 46.07 | - | 50 mL |

| Water | 18.02 | - | 50 mL |

| Hydrochloric Acid (HCl, concentrated) | 36.46 | - | As needed |

Procedure:

-

Dissolve ethyl 4-ethyl-5-methylthiophene-3-carboxylate (8.49 g, 0.04 mol) in ethanol (50 mL) in a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (3.20 g, 0.08 mol) in water (50 mL).

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-Ethyl-5-methylthiophene-3-carboxylic acid.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |

| Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | C₁₀H₁₅NO₂S | 227.31 | 60-75 | Crystalline Solid |

| Ethyl 4-ethyl-5-methylthiophene-3-carboxylate | C₁₀H₁₄O₂S | 212.30 | 50-65 | Oil or Low-Melting Solid |

| 4-Ethyl-5-methylthiophene-3-carboxylic acid | C₈H₁₀O₂S | 184.23 | 85-95 | Solid |

Conclusion

The synthetic route detailed in this guide, centered around the Gewald aminothiophene synthesis, presents a reliable and efficient method for the preparation of 4-Ethyl-5-methylthiophene-3-carboxylic acid. The causality behind the experimental choices, from the selection of the initial multi-component reaction to the specific conditions for deamination and hydrolysis, is grounded in established and robust organic chemistry principles. Each protocol is designed as a self-validating system, with clear steps for reaction monitoring and purification. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary technical information to confidently synthesize this valuable thiophene-based building block for their research and development endeavors.

References

-

Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC - NIH. [Link]

-

Deamination. Organic Chemistry Portal. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 4-Ethyl-5-methylthiophene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following document is a technical guide on 4-Ethyl-5-methylthiophene-3-carboxylic acid (CAS No. 884497-34-1). It is important to note that while this compound is documented in chemical literature and databases, there is a notable scarcity of publicly available, experimentally validated data regarding its specific physicochemical properties, spectral characteristics, and biological activities. Therefore, this guide has been compiled by leveraging established principles of organic chemistry and drawing analogies from well-characterized, structurally related thiophene derivatives. The synthesis protocols, predicted properties, and potential applications described herein are based on established chemical knowledge and should be regarded as theoretical until confirmed by empirical studies. All proposed experimental work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile pharmacophore in numerous approved drugs, contributing to their desired pharmacokinetic and pharmacodynamic profiles.[2] Substituted thiophene carboxylic acids, in particular, are key intermediates in the synthesis of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide focuses on a specific, lesser-known derivative, 4-Ethyl-5-methylthiophene-3-carboxylic acid, providing a comprehensive overview of its known attributes, a proposed synthetic route, predicted properties, and potential avenues for research and development.

Molecular Structure and Basic Information

IUPAC Name: 4-Ethyl-5-methylthiophene-3-carboxylic acid CAS Number: 884497-34-1 Molecular Formula: C₈H₁₀O₂S Molecular Weight: 170.23 g/mol

Caption: Chemical structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid.

Proposed Synthesis Pathway

The synthesis of polysubstituted thiophenes can be approached through various well-established methodologies. For the target molecule, 4-Ethyl-5-methylthiophene-3-carboxylic acid, a plausible and efficient route can be designed starting from readily available precursors, leveraging the strengths of the Gewald reaction, a Sandmeyer-type reaction, and subsequent hydrolysis. This multi-step approach offers a high degree of control over the substitution pattern of the thiophene ring.

Rationale for the Proposed Synthetic Route

The chosen synthetic pathway is based on the following considerations:

-

Gewald Reaction: This multicomponent reaction is a highly efficient and atom-economical method for the one-pot synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[5] It allows for the straightforward construction of the thiophene core with the desired substituents at the 3, 4, and 5 positions.

-

Sandmeyer-type Reaction: The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[6] This allows for the removal of the amino group introduced during the Gewald reaction and its replacement with a hydrogen atom.

-

Ester Hydrolysis: The final step involves the hydrolysis of the ester group to the desired carboxylic acid. This is a standard and high-yielding transformation in organic synthesis.[7][8]

Caption: Proposed synthetic workflow for 4-Ethyl-5-methylthiophene-3-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Gewald Reaction)

-

Reagents and Setup:

-

3-Pentanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base)

-

Ethanol (solvent)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

-

Procedure:

-

To a solution of 3-pentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol.

-

Step 2: Synthesis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (via Sandmeyer-type Reaction)

-

Reagents and Setup:

-

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Hypophosphorous acid (H₃PO₂)

-

Ice bath

-

Beaker or flask for diazotization.

-

-

Procedure:

-

Dissolve the 2-aminothiophene intermediate (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, cool hypophosphorous acid (50% aqueous solution, excess) to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid (Ester Hydrolysis)

-

Reagents and Setup:

-

Ethyl 4-ethyl-5-methylthiophene-3-carboxylate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol/Water solvent mixture

-

Round-bottom flask with a reflux condenser.

-

-

Procedure:

-

Dissolve the ester intermediate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide pellets or a concentrated aqueous solution (2-3 eq).

-

Heat the mixture to reflux and maintain for 1-3 hours, monitoring the disappearance of the ester by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetone/water).

-

Predicted Physicochemical Properties

Due to the lack of experimental data, the following properties are predicted based on the structure and data from analogous compounds.

| Property | Predicted Value/Range | Justification/Comparison |

| Melting Point (°C) | 100 - 150 | Carboxylic acids often have higher melting points due to hydrogen bonding. Similar substituted thiophene carboxylic acids exhibit melting points in this range. |

| Boiling Point (°C) | > 300 | Expected to be high due to the carboxylic acid functional group and aromatic nature. Decomposition may occur before boiling at atmospheric pressure. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, DMSO). Sparingly soluble in hot water. Insoluble in cold water and non-polar solvents like hexane. | The carboxylic acid group imparts polarity and allows for solubility in polar organic solvents. Solubility in water is expected to be limited due to the hydrophobic thiophene ring and alkyl substituents. |

| pKa | 4 - 5 | The pKa of benzoic acid is around 4.2. The electron-donating nature of the alkyl groups on the thiophene ring might slightly increase the pKa compared to unsubstituted thiophene carboxylic acids. |

Predicted Spectral Analysis

The structural elucidation of 4-Ethyl-5-methylthiophene-3-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR:

-

A broad singlet in the region of 10-13 ppm corresponding to the carboxylic acid proton.

-

A quartet at approximately 2.5-3.0 ppm and a triplet at around 1.1-1.4 ppm for the ethyl group at the 4-position.

-

A singlet at approximately 2.2-2.6 ppm for the methyl group at the 5-position.

-

A singlet for the proton at the 2-position of the thiophene ring, likely in the range of 7.0-8.0 ppm.

-

-

¹³C NMR:

-

A signal for the carboxylic acid carbonyl carbon in the range of 165-175 ppm.

-

Signals for the thiophene ring carbons between 120-150 ppm.

-

Signals for the ethyl and methyl carbons in the aliphatic region (10-30 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group around 1680-1710 cm⁻¹.

-

C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.

-

C=C stretching bands for the thiophene ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) at m/z = 170.

-

A prominent fragment corresponding to the loss of the carboxylic acid group (M-45).

-

Other fragmentation patterns characteristic of the thiophene ring and alkyl substituents.

-

Potential Applications and Biological Activities

While no specific biological activities have been reported for 4-Ethyl-5-methylthiophene-3-carboxylic acid, the thiophene carboxylic acid scaffold is present in a variety of biologically active molecules.[9] This suggests that the title compound could serve as a valuable building block or possess intrinsic activity in several areas:

-

Anti-inflammatory Agents: Many thiophene derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Agents: The thiophene nucleus is a component of numerous compounds with demonstrated antibacterial and antifungal activities.[4]

-

Anticancer Drug Discovery: Substituted thiophenes have been investigated as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[11]

-

Agrochemicals: Thiophene derivatives have also found applications as herbicides and insecticides.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Ethyl-5-methylthiophene-3-carboxylic acid. However, based on the SDS of similar compounds like 2-thiophenecarboxylic acid, the following general precautions should be observed:[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Conclusion

4-Ethyl-5-methylthiophene-3-carboxylic acid represents an interesting, yet underexplored, member of the thiophene family. While direct experimental data is limited, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The proposed synthetic route, based on well-established and reliable chemical transformations, provides a clear path for its preparation. Further research is warranted to elucidate its precise physicochemical properties, spectral characteristics, and biological activities, which will ultimately determine its utility in various scientific and industrial applications.

References

-

Badiceanu, C., et al. "Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides." ResearchGate, .

-

"2-Thiophenecarboxylic acid Safety Data Sheet." Thermo Fisher Scientific, .

-

"Sandmeyer Reaction." Organic Chemistry Portal, .

-

"Carboxylic acid synthesis by hydrolysis of thioacids and thioesters." Organic Chemistry Portal, .

-

Al-Ostath, A., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." National Institutes of Health, .

- "Hydrolysis of Thioesters, Esters, and Amides." Chemistry LibreTexts, chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Organic_Chemistry/11%3A_Carboxylic_Acids_and_Their_Derivatives/11.07%3A_Hydrolysis_of_Thioesters%2C_Esters%2C_and_Amides.

-

"Thiophene-2-carboxylic acid Safety Data Sheet." Fisher Scientific, .

- "Sandmeyer reaction." Wikipedia, en.wikipedia.org/wiki/Sandmeyer_reaction.

- "Biological Activities of Thiophenes." Encyclopedia MDPI, encyclopedia.pub/entry/53549.

-

"Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry, .

- "Thiophene-2-carboxylic-acid derivatives and process for their preparation." Google Patents, patents.google.

-

"3-Methylthiophene-2-carboxylic acid Safety Data Sheet." Apollo Scientific, .

-

"NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES." Semantic Scholar, .

-

de Oliveira, R. N., et al. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." National Institutes of Health, .

- "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." ACS Publications, pubs.acs.org/doi/10.1021/acs.joc.0c00656.

- de Oliveira, R. N., et al. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." PubMed, pubmed.ncbi.nlm.nih.gov/34287349/.

- "Thioester." Wikipedia, en.wikipedia.org/wiki/Thioester.

- "Sandmeyer reaction." Grokipedia, grokipedia.org/Sandmeyer_reaction.

-

"3-(Chlorosulfonyl)-2-thiophenecarboxylic Acid Methyl Ester Safety Data Sheet." TCI Chemicals, .

-

"Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." ResearchGate, .

-

"Thiophene-2-carboxylic acid Safety Data Sheet." Fisher Scientific, .

-

"Recent trends in the chemistry of Sandmeyer reaction: a review." National Institutes of Health, .

-

"Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts." ResearchGate, .

-

"Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, .

-

Mishra, R., et al. "Synthesis and Pharmacological Study of Thiophene Derivatives." Impact Factor, .

- "Synthesis, Properties, and Biological Applications of Thiophene." Royal Society of Chemistry, pubs.rsc.org/en/content/chapter/bk9781837671049-00317/978-1-83767-104-9.

-

"Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides." Beilstein Journal of Organic Chemistry, .

-

"A green chemistry approach to gewald reaction." Der Pharma Chemica, .

-

"Computational investigations on the mechanism of the Gewald reaction." ACS Publications, .

-

"Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, .

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 4-Ethyl-5-methylthiophene-3-carboxylic acid: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents and functional organic materials. Among the vast array of thiophene-containing molecules, 4-Ethyl-5-methylthiophene-3-carboxylic acid stands out as a key building block for the synthesis of more complex molecules with potential applications in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and its expected spectroscopic characteristics, offering valuable insights for researchers in the field.

Molecular Structure and Physicochemical Properties

4-Ethyl-5-methylthiophene-3-carboxylic acid possesses a tetrasubstituted thiophene core, which imparts specific steric and electronic features that are crucial for its reactivity and interaction with biological targets.

Chemical Structure

The molecular structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid is characterized by a central thiophene ring. An ethyl group is attached at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position. This arrangement of substituents influences the electron density distribution within the aromatic ring and the overall polarity of the molecule.

graph "4-Ethyl-5-methylthiophene-3-carboxylic_acid" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

S [label="S"];

C3 [label="C"];

C4 [label="C"];

C_ethyl1 [label="CH2"];

C_ethyl2 [label="CH3"];

C_methyl [label="CH3"];

C_carboxyl [label="C"];

O1_carboxyl [label="O", fontcolor="#EA4335"];

O2_carboxyl [label="OH", fontcolor="#EA4335"];

// Positioning

C1 [pos="0,0!"];

C2 [pos="1.5,0!"];

S [pos="0.75,1.3!"];

C3 [pos="-0.75,1.3!"];

C4 [pos="-1.5,0!"];

C_ethyl1 [pos="-3,0!"];

C_ethyl2 [pos="-4.5,0!"];

C_methyl [pos="2.25,1.3!"];

C_carboxyl [pos="2.25,-1.3!"];

O1_carboxyl [pos="3.75,-1.3!"];

O2_carboxyl [pos="1.5,-2.6!"];

// Bonds

C1 -- C2;

C2 -- S;

S -- C3;

C3 -- C4;

C4 -- C1;

C4 -- C_ethyl1;

C_ethyl1 -- C_ethyl2;

C3 -- C_methyl;

C2 -- C_carboxyl;

C_carboxyl -- O1_carboxyl [style=double];

C_carboxyl -- O2_carboxyl;

}

Caption: Proposed synthetic pathway for 4-Ethyl-5-methylthiophene-3-carboxylic acid.

Experimental Protocol: A Self-Validating System

This proposed protocol is based on established methodologies for the Gewald reaction and subsequent deamination and hydrolysis steps. Each step includes checkpoints for validation to ensure the successful formation of the desired product.

Step 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Intermediate)

This step follows the principles of the Gewald reaction, a reliable method for constructing the thiophene ring.

-

Materials:

-

Ethyl 3-oxopentanoate (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Sulfur (1.0 eq)

-

Morpholine (catalytic amount)

-

Ethanol (solvent)

-

Procedure:

-

To a solution of ethyl 3-oxopentanoate and ethyl cyanoacetate in ethanol, add elemental sulfur.

-

To this mixture, add a catalytic amount of morpholine.

-

Heat the reaction mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, is expected to precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Validation: The formation of the intermediate can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR). The presence of the amino group can be identified by the characteristic N-H stretching bands in the IR spectrum.

Step 2: Deamination and Hydrolysis to 4-Ethyl-5-methylthiophene-3-carboxylic acid (Final Product)

This two-part step first removes the amino group and then hydrolyzes the ester to the carboxylic acid.

-

Materials:

-

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (from Step 1)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Procedure:

-

Deamination: Dissolve the intermediate in a mixture of sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

After the addition is complete, stir the mixture for a short period, then add hypophosphorous acid.

-

Allow the reaction to warm to room temperature and stir until the deamination is complete (monitored by TLC).

-

Extract the deaminated ester with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Hydrolysis: Dissolve the crude deaminated ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 4-Ethyl-5-methylthiophene-3-carboxylic acid.

-

Validation: The final product can be characterized by its melting point, and its structure confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The disappearance of the ester signals and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum, along with the characteristic C=O and O-H stretches in the IR spectrum, will validate the successful synthesis.

Spectroscopic Characterization

The structural elucidation of 4-Ethyl-5-methylthiophene-3-carboxylic acid relies on a combination of spectroscopic techniques. Based on the structure and data from similar compounds, the following spectral characteristics are expected:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, methyl, and carboxylic acid protons, as well as the lone proton on the thiophene ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Thiophene-H ~7.0-7.5 Singlet 1H -COOH ~10-13 Broad Singlet 1H -CH₂- (Ethyl) ~2.5-2.8 Quartet 2H -CH₃ (Ethyl) ~1.1-1.4 Triplet 3H -CH₃ (Methyl) ~2.2-2.5 Singlet 3H

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm) C=O (Carboxylic Acid) ~165-175 Thiophene C-S ~140-150 Thiophene C-COOH ~130-140 Thiophene C-Ethyl ~135-145 Thiophene C-Methyl ~125-135 -CH₂- (Ethyl) ~20-30 -CH₃ (Ethyl) ~10-15 -CH₃ (Methyl) ~15-20

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.

Functional Group Expected Absorption Range (cm⁻¹) Intensity O-H (Carboxylic Acid) 2500-3300 Broad C-H (Aliphatic) 2850-3000 Medium C=O (Carboxylic Acid) 1680-1720 Strong C=C (Aromatic) 1500-1600 Medium C-O 1210-1320 Strong

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 170

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 152)

-

Loss of -COOH (m/z = 125)

-

Loss of the ethyl group (-CH₂CH₃) (m/z = 141)

Applications and Future Perspectives

4-Ethyl-5-methylthiophene-3-carboxylic acid, as a substituted thiophene carboxylic acid, holds potential as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Thiophene-based compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this molecule provides a unique template for further chemical modifications to explore new chemical space in drug discovery programs. Furthermore, its structural motifs can be incorporated into organic materials for applications in electronics and photonics.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, a plausible and robust synthetic route, and the expected spectroscopic characteristics of 4-Ethyl-5-methylthiophene-3-carboxylic acid. The proposed synthesis, based on the well-established Gewald reaction, offers a practical approach for its preparation in a laboratory setting. The comprehensive spectroscopic data provided will be invaluable for the unambiguous identification and characterization of this important synthetic building block. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a thorough understanding of key intermediates like 4-Ethyl-5-methylthiophene-3-carboxylic acid is essential for the advancement of these fields.

References

-

PubChem. 4-Ethyl-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Shafiee, A., & Ebrahim, M. (1987). Synthesis of some thiophene derivatives of biological interest. Journal of Heterocyclic Chemistry, 24(5), 1433-1436.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

- Asiri, A. M., & Khan, S. A. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2812.

- McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474.

Sources

4-Ethyl-5-methylthiophene-3-carboxylic acid molecular weight

An In-depth Technical Guide to 4-Ethyl-5-methylthiophene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in numerous FDA-approved drugs, valued for their ability to act as bioisosteres of phenyl rings while offering unique metabolic profiles and interaction capabilities.[1][2][3] This document elucidates the core physicochemical properties, proposes a robust synthetic pathway grounded in established organic chemistry principles, and details a rigorous analytical workflow for structural verification and purity assessment. Furthermore, it explores the potential applications of this molecule as a key building block in drug discovery, drawing on the well-documented roles of related thiophene derivatives.[1]

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, a structure that has become a cornerstone in modern drug discovery.[2][3] Its utility stems from its role as a versatile pharmacophore that can modulate a compound's pharmacokinetic and pharmacodynamic properties. The sulfur atom can engage in hydrogen bonding and pi-stacking interactions, crucial for molecular recognition at biological targets like enzymes and receptors.[3] Consequently, the incorporation of a thiophene moiety can enhance potency, selectivity, and bioavailability.[3]

Substituted thiophene-3-carboxylic acids, in particular, are pivotal intermediates. The carboxylic acid group at the 3-position provides a critical handle for amide bond formation, esterification, or other conjugations, enabling the exploration of extensive chemical space. The specific substitutions at the 4- and 5-positions—an ethyl and a methyl group, respectively—are strategically significant. These small alkyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve binding affinity within hydrophobic pockets of a target protein. This guide focuses on 4-Ethyl-5-methylthiophene-3-carboxylic acid as a prime example of this valuable molecular class.

Physicochemical and Computed Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application, dictating everything from reaction conditions to its behavior in biological systems.

Core Molecular Identifiers

The fundamental properties of the title compound are summarized below. The molecular weight is calculated based on its chemical formula, C₈H₁₀O₂S.

| Property | Value | Source |

| IUPAC Name | 4-Ethyl-5-methylthiophene-3-carboxylic acid | - |

| Molecular Formula | C₈H₁₀O₂S | - |

| Molecular Weight | 170.23 g/mol | Calculated |

| Canonical SMILES | CCC1=C(C(=O)O)C=SC1C | - |

| CAS Number | Not available | - |

Relevance of Computed Properties in Drug Design

Computational models provide predictive insights into a molecule's behavior. The following table outlines key descriptors and explains their importance in a drug discovery context.

| Computed Property | Predicted Value | Scientific Rationale and Implication |

| XLogP3 | ~2.5 - 3.0 | This value indicates moderate lipophilicity. It suggests a favorable balance for good membrane permeability (absorption) without excessive sequestration in fatty tissues, which could lead to toxicity or a long half-life. |

| Topological Polar Surface Area (TPSA) | ~37.3 Ų | A TPSA below 60 Ų is often correlated with good cell permeability and oral bioavailability. This value suggests the molecule can efficiently cross cellular membranes. |

| Hydrogen Bond Donors | 1 (from -COOH) | The single donor group allows for targeted interactions with biological receptors without creating overly hydrophilic character that might impede membrane passage. |

| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | These acceptor sites are crucial for forming directed interactions within a binding pocket, contributing to the molecule's potency and selectivity. |

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The proposed synthesis begins with readily available starting materials and proceeds through a key aminothiophene intermediate.

Caption: Proposed multi-step synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Gewald Aminothiophene Synthesis

-

Rationale: The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes.[4] The choice of butan-2-one provides the required ethyl and methyl substituents at the eventual 4- and 5-positions of the thiophene ring. Morpholine is used as a basic catalyst to promote the initial Knoevenagel condensation.

-

Protocol:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (0.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid, ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Deamination of the 2-Amino Group

-

Rationale: To obtain the desired substitution pattern, the 2-amino group must be removed. This is classically achieved via a Sandmeyer-type reaction involving diazotization followed by reduction. Hypophosphorous acid is an effective reducing agent for this transformation.

-

Protocol:

-

Dissolve the aminothiophene from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

After stirring for 30 minutes, slowly add pre-chilled hypophosphorous acid (H₃PO₂) (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Perform an aqueous workup using ethyl acetate for extraction. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 4-ethyl-5-methylthiophene-3-carboxylate.

-

Step 3: Saponification of the Ester

-

Rationale: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. Saponification using a strong base like sodium hydroxide is a standard and high-yielding method.

-

Protocol:

-

Dissolve the ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) (3.0 eq).

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2M hydrochloric acid (HCl), causing the carboxylic acid to precipitate.

-

Collect the solid product by filtration, wash with cold water to remove salts, and dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Analytical Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound.

Caption: A comprehensive analytical workflow for quality control.

Summary of Expected Analytical Data

The following table summarizes the expected outcomes from standard analytical techniques.[5][6][7]

| Technique | Expected Results and Interpretation |

| ¹H NMR | - Singlet (~8.0-8.5 ppm, 1H): Thiophene proton at C2 position. - Quartet (~2.8 ppm, 2H): Methylene (-CH₂) protons of the ethyl group. - Singlet (~2.4 ppm, 3H): Methyl (-CH₃) protons at C5. - Triplet (~1.2 ppm, 3H): Methyl (-CH₃) protons of the ethyl group. - Broad Singlet (>10 ppm, 1H): Carboxylic acid proton (-COOH). |

| ¹³C NMR | - ~165-170 ppm: Carboxylic acid carbonyl carbon. - ~125-150 ppm: Four distinct signals for the thiophene ring carbons. - ~20-25 ppm: Methylene carbon of the ethyl group. - ~14-16 ppm: Two distinct signals for the two methyl carbons. |

| LC-MS (ESI-) | - Primary Ion [M-H]⁻: Expected at m/z 169.04, corresponding to the deprotonated molecule. This confirms the molecular weight. |

| FTIR | - Broad peak ~2500-3300 cm⁻¹: O-H stretch of the carboxylic acid. - Strong peak ~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid. - Peaks ~2850-2970 cm⁻¹: C-H stretches of the alkyl groups. |

| RP-HPLC | - Method: C18 column, mobile phase of acetonitrile/water with 0.1% formic acid (gradient elution). - Expected Outcome: A single major peak with >98% purity, indicating a successful purification. |

Potential Applications in Research and Drug Development

Thiophene-3-carboxylic acids are valuable scaffolds for generating libraries of compounds for high-throughput screening. The specific structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid makes it an attractive starting point for several therapeutic areas.

-

As a Bioisostere for Phenyl Rings: In many known drugs, phenyl rings are crucial for activity but can be liabilities for metabolism (e.g., P450-mediated hydroxylation). This thiophene derivative can serve as a bioisosteric replacement, potentially improving the metabolic profile and fine-tuning electronic properties.[1][2]

-

Anti-inflammatory and Kinase Inhibitors: Many kinase inhibitors and anti-inflammatory agents feature a core heterocyclic structure linked via an amide bond to an aromatic or heteroaromatic moiety.[1] The carboxylic acid group is perfectly positioned for coupling reactions to build such molecules. For instance, OSI-930, an anti-cancer drug candidate, contains a 3-aminothiophene-2-carboxylic acid core.[2]

-

Allosteric Modulators: Substituted 2-aminothiophenes have been identified as allosteric enhancers for adenosine receptors, which have applications in various disorders.[8] While this molecule is not an aminothiophene, its core scaffold is highly relevant for derivatization into related structures.

The ethyl and methyl groups provide steric bulk and lipophilicity that can be exploited to achieve selective binding to a target protein, potentially leading to novel drug candidates with improved safety and efficacy profiles.

Conclusion

4-Ethyl-5-methylthiophene-3-carboxylic acid is a strategically designed molecule with significant potential for researchers in drug discovery and materials science. While not a commercially cataloged compound, its synthesis is achievable through well-understood and reliable chemical transformations. Its calculated physicochemical properties suggest favorable drug-like characteristics. The analytical protocols outlined in this guide provide a robust framework for ensuring its structural integrity and purity. As the demand for novel, patentable chemical matter continues to grow, building blocks like this will be indispensable for developing the next generation of therapeutics.

References

-

PubChem. 4-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available from: [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Manasagangotri Physics Department. Available from: [Link]

-

PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available from: [Link]

-

YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. Available from: [Link]

-

MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. Available from: [Link]

- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]

-

ACS Publications. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available from: [Link]

-

MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. Available from: [Link]

-

ResearchGate. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. Available from: [Link]

-

ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]

-

Autechaux. The Role of Thiophene Derivatives in Modern Drug Discovery. Autechaux. Available from: [Link]

-

National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. Available from: [Link]

- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.

-

Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Theoretical Framework: Deciphering Substituent Effects in Thiophene NMR

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethyl-5-methylthiophene-3-carboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. ¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution, offering detailed information about the chemical environment, connectivity, and stereochemistry of protons.

This document moves beyond a simple spectral prediction, delving into the causal electronic and spatial effects that govern the spectral output. We will explore the theoretical underpinnings of the spectrum, provide a detailed, field-proven experimental protocol for its acquisition, and outline a self-validating system for spectral interpretation, ensuring the highest degree of scientific integrity.

The thiophene ring is an aromatic five-membered heterocycle. The chemical shifts (δ) of its protons are influenced by the ring's aromaticity and the electronic effects of its substituents.[1][2][3] Unsubstituted thiophene protons resonate at approximately δ 7.3-7.4 ppm for the α-protons (H2, H5) and δ 7.0-7.1 ppm for the β-protons (H3, H4).[4]

The introduction of substituents dramatically alters this landscape. The positions of the protons in 4-Ethyl-5-methylthiophene-3-carboxylic acid are dictated by a combination of effects:

-

Electron-Withdrawing Groups (EWGs): The carboxylic acid group at position 3 is a strong EWG. Through inductive and resonance effects, it withdraws electron density from the thiophene ring, causing a deshielding effect on the ring protons. This deshielding results in a downfield shift (higher ppm value) of their signals.[5]

-

Electron-Donating Groups (EDGs): The ethyl group at position 4 and the methyl group at position 5 are EDGs. They donate electron density into the ring, causing a shielding effect (upfield shift to lower ppm values) on the ring protons.[1][2]

In 4-Ethyl-5-methylthiophene-3-carboxylic acid, these competing effects create a unique electronic environment for the sole remaining ring proton at the 2-position (H-2).

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Analyte Mass: Accurately weigh 5-15 mg of 4-Ethyl-5-methylthiophene-3-carboxylic acid. This concentration is optimal for obtaining a high signal-to-noise ratio in a reasonable time for a standard small molecule. [6][7][8] * Solvent Selection: Choose a suitable deuterated solvent.

-

Chloroform-d (CDCl₃): A common, non-polar choice. The residual CHCl₃ peak at δ 7.26 ppm may be close to the aromatic region but should not overlap with the expected H-2 singlet.

-

DMSO-d₆: A polar aprotic solvent, excellent for dissolving carboxylic acids. The broad carboxylic acid proton signal is often well-resolved in DMSO. The residual solvent peak is at δ 2.50 ppm, which may overlap with the thiophene methyl signal.

-

Causality: The deuterated solvent is critical as it is "invisible" in the ¹H spectrum, preventing the solvent signal from overwhelming the analyte signals. The instrument also uses the deuterium (²H) signal to "lock" the magnetic field, correcting for drift during the experiment. [9][10] * Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. The volume is critical to ensure the sample is correctly positioned within the instrument's detection coil. [9] * Filtration and Transfer: To ensure optimal spectral resolution by removing particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. [8]

-

-

-

Instrumental Analysis (400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium frequency of the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is the most critical step for achieving sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: Use a 30° or 45° pulse angle instead of 90° to allow for a shorter relaxation delay, increasing the number of scans possible in a given time.

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate. This allows for the protons to relax back to their equilibrium state before the next pulse.

-

-

Acquire Data: Execute the experiment to acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Fourier Transform (FT): Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

-

Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum so all peaks are positive and symmetrical. Apply a baseline correction to ensure the baseline is flat at zero.

-

Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If using DMSO-d₆, reference its residual peak to δ 2.50 ppm.

-

Integration: Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (1:1:2:3:3).

-

Trustworthiness: A Self-Validating System

To ensure the assignments in Table 1 are unequivocally correct, the 1D ¹H NMR data should be validated with 2D NMR experiments. This creates a closed-loop, self-validating analytical system.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A COSY spectrum of this molecule would show a cross-peak only between the ethyl group's methylene (H(c) , δ ~2.8 ppm) and methyl (H(d) , δ ~1.3 ppm) protons. The absence of any other cross-peaks would confirm that the other three signals are indeed singlets and isolated from each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their respective carbon environments, confirming, for example, that the singlet at δ ~2.4 ppm belongs to a methyl carbon and the singlet at δ ~7.7 ppm belongs to a CH carbon on the aromatic ring.

By employing these techniques, the initial 1D spectral interpretation is rigorously tested and confirmed, adhering to the highest standards of scientific trustworthiness.

References

-

Takahashi, K., Sone, T., & Fujieda, K. (1972). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 45(7), 2107-2111. [Link]

-

Abraham, R. J., & Thomas, W. A. (1996). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 34(10), 757-766. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. CH 334 & 335 Resources. [Link]

-

Takahashi, K., Sone, T., & Fujieda, K. (1972). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 45(8), 2344-2347. [Link]

-

Abraham, R. J., & Thomas, W. A. (1996). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1623-1631. [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Mol-Instincts. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Colorado Boulder. (n.d.). Typical Proton and C-13 Chemical Shift Values. [Link]

-

Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Iraqi Journal of Science. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]

-

Western University. (2013). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Gronowitz, S. (Ed.). (1985). Thiophene and its Derivatives. John Wiley & Sons. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

-

American Chemical Society. (2026). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. [Link]

-

The Journal of Chemical Physics. (1960). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

mass spectrometry of 4-Ethyl-5-methylthiophene-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 4-Ethyl-5-methylthiophene-3-carboxylic Acid

Introduction

4-Ethyl-5-methylthiophene-3-carboxylic acid is a substituted thiophene derivative. Thiophene-containing compounds are significant pharmacophores in medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocyclic scaffold.[1][2] The analysis and characterization of such molecules are crucial in drug discovery, development, and quality control. Mass spectrometry is an indispensable analytical technique for elucidating the structure and quantifying compounds like 4-Ethyl-5-methylthiophene-3-carboxylic acid.[3] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols and interpreting fragmentation patterns based on established principles of mass spectrometry.

I. Fundamental Principles of Mass Spectrometry for 4-Ethyl-5-methylthiophene-3-carboxylic Acid

The mass spectrometric analysis of an organic molecule involves its ionization, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. For 4-Ethyl-5-methylthiophene-3-carboxylic acid, two common and complementary ionization methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

A. Electron Ionization (EI)

EI is a "hard" ionization technique where high-energy electrons bombard the analyte molecule in the gas phase.[4] This process typically imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information derived from the fragmentation patterns. Aromatic compounds, like our target molecule, tend to produce strong molecular ion peaks due to their stable structures.[5]

B. Electrospray Ionization (ESI)

In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[6] It is particularly well-suited for polar and thermally labile molecules. ESI typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation.[6] For carboxylic acids, ESI is often performed in negative ion mode to readily form the stable carboxylate anion [M-H]⁻.[7][8] Tandem mass spectrometry (MS/MS) can be employed with ESI to induce fragmentation of a selected precursor ion, providing detailed structural information.

II. Predicted Mass Spectra and Fragmentation Patterns

A. Electron Ionization (EI) Fragmentation

Under EI conditions, we anticipate a prominent molecular ion peak at m/z 170. The fragmentation will likely proceed through several key pathways:

-

Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion.[5] This would result in a significant peak at m/z 153 ([M-17]⁺).

-

Loss of the Carboxyl Group (-•COOH): Another characteristic fragmentation is the loss of the entire carboxyl group, which would produce a peak at m/z 125 ([M-45]⁺).[5]

-

Benzylic Cleavage: The ethyl group attached to the thiophene ring is susceptible to benzylic cleavage, which is a favorable fragmentation pathway for alkyl-substituted aromatic rings.[2][4] This involves the loss of a methyl radical (•CH₃) from the ethyl group, leading to a resonance-stabilized cation. This would result in a peak at m/z 155 ([M-15]⁺).

-

Thiophene Ring Fragmentation: The stable thiophene ring may also undergo fragmentation, although this is generally less favorable than the loss of substituents.

Caption: Predicted ESI-MS/MS fragmentation of 4-Ethyl-5-methylthiophene-3-carboxylic acid.

Predicted Quantitative Data

The following table summarizes the predicted key ions and their expected relative abundances.

| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Expected Relative Abundance | Fragmentation Pathway |

| EI | 170 | 155 | Major | Loss of •CH₃ (Benzylic Cleavage) |

| 153 | Significant | Loss of •OH | ||

| 125 | Moderate | Loss of •COOH | ||

| ESI (-) | 169 | 125 | Major | Loss of CO₂ |

| ESI (+) | 171 | 153 | Major | Loss of H₂O |

III. Experimental Protocols

To ensure high-quality and reproducible mass spectrometric data, proper sample preparation and instrument setup are critical.

A. Sample Preparation

A clean sample is essential for obtaining reliable mass spectra. [10] Step-by-Step Protocol:

-

Dissolution: Dissolve a small amount (approximately 1 mg) of 4-Ethyl-5-methylthiophene-3-carboxylic acid in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.

-

Dilution for ESI: For ESI analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

-

Dilution for GC-MS (EI): For GC-MS analysis, dilute the stock solution to a final concentration of 10-100 µg/mL in a volatile solvent compatible with the GC column, such as dichloromethane or ethyl acetate.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the instrument.

B. GC-MS (EI) Analysis Workflow

GC-MS is the preferred method for EI analysis of volatile and thermally stable compounds like 4-Ethyl-5-methylthiophene-3-carboxylic acid.

Step-by-Step Protocol:

-

GC Column: Use a standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which should be heated to approximately 250 °C. A splitless injection mode is recommended for trace analysis.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Mass range: Scan from m/z 40 to 300.

-

The following Graphviz diagram illustrates the GC-MS workflow:

Caption: Workflow for GC-MS analysis.

C. LC-MS (ESI) Analysis Workflow

LC-MS is the method of choice for ESI analysis, particularly for compounds that may not be sufficiently volatile or thermally stable for GC. [11] Step-by-Step Protocol:

-

LC Column: Use a C18 reversed-phase column, such as a 100 mm x 2.1 mm ID column with 3.5 µm particles.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.